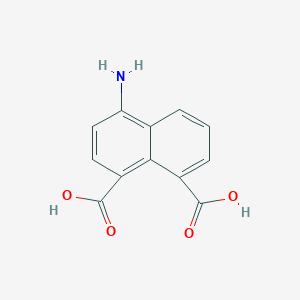

4-Aminonaphthalene-1,8-dicarboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Aminonaphthalene-1,8-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H9NO4 and its molecular weight is 231.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Material Science Applications

Fluorescent Pigments

4-Aminonaphthalene-1,8-dicarboxylic acid is primarily utilized in the production of fluorescent pigments. These pigments are suitable for dyeing a variety of materials including plastics, resins, oils, and printing pastes. They exhibit fluorescence under daylight conditions, making them valuable for applications in safety and decorative materials .

Table 1: Properties of Fluorescent Pigments Derived from this compound

| Property | Description |

|---|---|

| Fluorescence | Bright under daylight |

| Solvent Resistance | High resistance to solvents |

| Application Areas | Plastics, resins, paper |

| Color Range | Wide range of colors available |

Organic Synthesis

Building Blocks for Advanced Materials

The compound serves as a crucial building block in organic synthesis. It has been employed in the synthesis of various derivatives used in creating shape memory polymers and other advanced materials due to its ability to undergo Diels-Alder reactions .

Case Study: Synthesis of N-Phenyl-Amino-1,8-Naphthalimide

A notable application involves its use as a precursor for synthesizing N-phenyl-amino-1,8-naphthalimide-based fluorescent chemosensors. These sensors are designed for the detection of nitro-antibiotics at parts per billion levels, showcasing the compound’s utility in analytical chemistry .

Metal-Organic Frameworks (MOFs)

This compound has been incorporated into metal-organic frameworks, which are structures that combine metal ions with organic ligands. These frameworks exhibit unique structural features and remarkable fluorescence properties. The synthesis of MOFs using this compound has led to the development of materials with potential applications in gas storage and separation processes .

Table 2: Characteristics of MOFs Derived from this compound

| Characteristic | Description |

|---|---|

| Structure | Three-dimensional frameworks |

| Fluorescence | Blue-green emission |

| Metal Ions Used | Magnesium, Calcium |

| Potential Uses | Gas storage and separation |

Analytical Chemistry

Chromatographic Techniques

The compound is also significant in analytical chemistry for its role in chromatography. A study demonstrated a scalable liquid chromatography method for isolating impurities from 4-aminonaphthalene-1,8-dicarboxylic anhydride using reverse phase high-performance liquid chromatography (HPLC). This method is applicable for pharmacokinetic studies and can enhance the purity of compounds used in further research .

属性

CAS 编号 |

18644-22-9 |

|---|---|

分子式 |

C12H9NO4 |

分子量 |

231.2 g/mol |

IUPAC 名称 |

4-aminonaphthalene-1,8-dicarboxylic acid |

InChI |

InChI=1S/C12H9NO4/c13-9-5-4-8(12(16)17)10-6(9)2-1-3-7(10)11(14)15/h1-5H,13H2,(H,14,15)(H,16,17) |

InChI 键 |

RBLLAHRFLNTVPD-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)N |

规范 SMILES |

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)N |

同义词 |

4-Amino-1,8-naphthalenedicarboxylic acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。